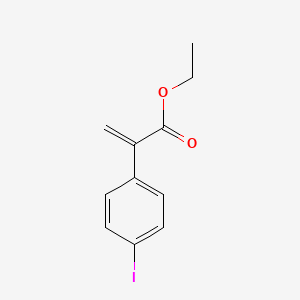
Ethyl 2-(4-iodophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)acrylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 4-iodophenyl derivatives in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and control over reaction conditions . The use of continuous flow reactors allows for the precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine to a hydrogen atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-iodophenyl)acrylate has numerous applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-iodophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom in the phenyl ring is a key site for substitution reactions, allowing for the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-iodophenyl)acrylate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)acrylate
- Ethyl 2-(4-chlorophenyl)acrylate
- Ethyl 2-(4-fluorophenyl)acrylate
Uniqueness
The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Propriétés
Formule moléculaire |
C11H11IO2 |
|---|---|
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
ethyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
Clé InChI |
MYTCPKNRIXOLTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


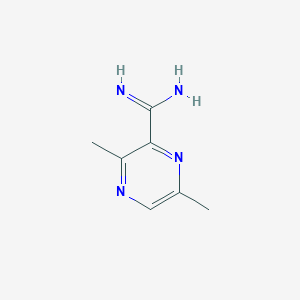
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
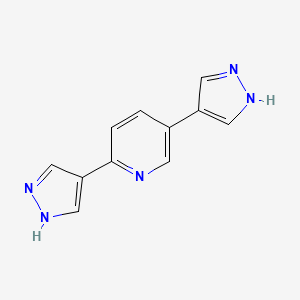
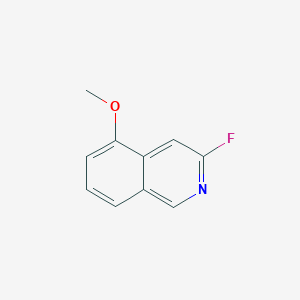
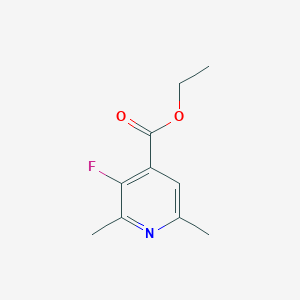
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)

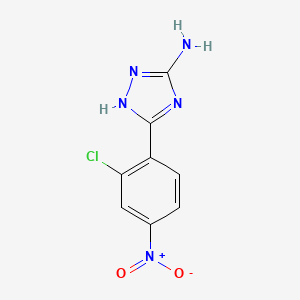
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
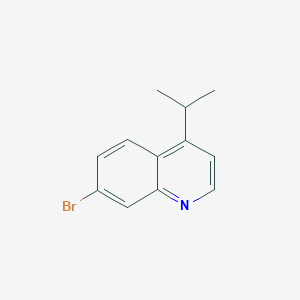
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
